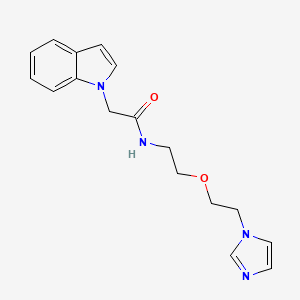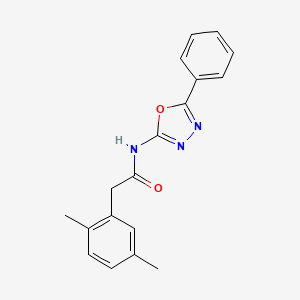
2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its utility in the development of pharmaceuticals due to its diverse biological activities. The specific compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in these papers, which focus on the synthesis and biological activity of various 1,3,4-oxadiazole derivatives.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from benzoic acid derivatives. For instance, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into ethyl benzoate, then to benzohydrazide, and subsequently to 5-phenyl-1,3,4-oxadiazol-2-thiol. The final step involves the reaction of this thiol with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride to yield the target compounds .
Molecular Structure Analysis
Although the exact molecular structure of 2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is not provided, the structure of similar compounds has been characterized using various spectroscopic techniques such as EI-MS, IR, and (1)H-NMR. These techniques confirm the successful synthesis of the compounds and provide detailed information about the molecular structure, including the arrangement of the atoms and the presence of functional groups .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions where a thiol group reacts with a bromoacetamide in the presence of a base. The resulting compounds can further participate in various chemical reactions depending on their functional groups and the conditions applied. The papers provided do not detail specific chemical reactions beyond the synthesis of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of the oxadiazole ring contributes to the compound's rigidity and planarity, which can affect its biological activity. The synthesized compounds are screened for antimicrobial and hemolytic activity, indicating their potential as pharmaceutical agents. The specific physical properties such as melting point, solubility, and stability are not detailed in the provided papers .
Biological Activity
The synthesized 1,3,4-oxadiazole derivatives exhibit variable antimicrobial activity against selected microbial species. Compound 6h, in particular, was found to be the most active. The series showed less toxicity, suggesting potential for further biological screening except for one compound (6m) with higher cytotoxicity. Another study screened similar compounds against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with some compounds showing relative activity against acetylcholinesterase .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Antimicrobial Evaluation : A series of 2,5-disubstituted 1,3,4-oxadiazole compounds demonstrated significant antimicrobial and hemolytic activities. These compounds, synthesized via a multi-step process involving the conversion of aryl/aralkyl organic acids into esters, hydrazides, 1,3,4-oxadiazol-2-thiols, and ultimately into target compounds, showed variable antimicrobial effectiveness relative to reference standards, with specific derivatives displaying potent activity against selected microbes. This research highlights the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents with minimized cytotoxicity (Gul et al., 2017).
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-13(2)15(10-12)11-16(22)19-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAMXOIQLPFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

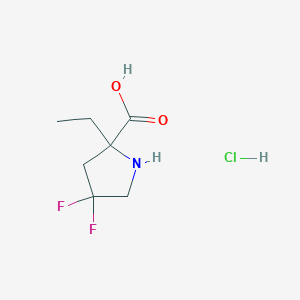
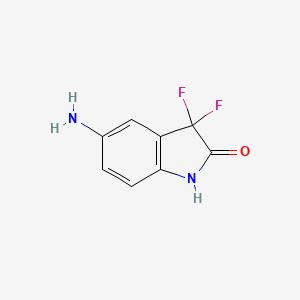
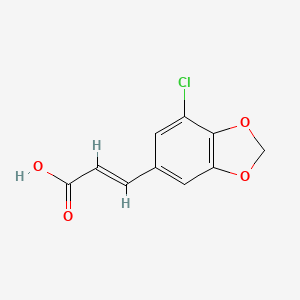
![2-[(2,4-Dichlorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2522787.png)
![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)
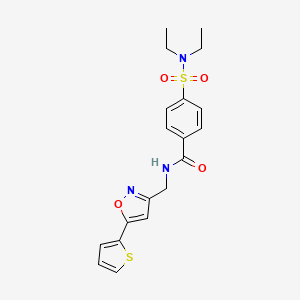
![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methyl-3-nitrophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2522795.png)
![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)
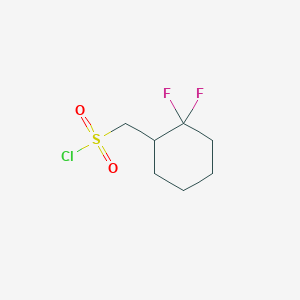
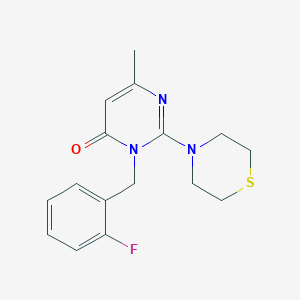
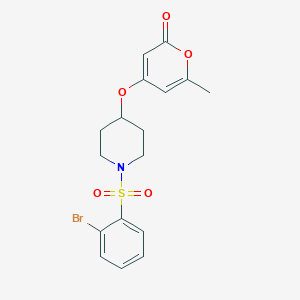
![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)
